(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” involves several steps . The process starts with 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol (II), forming (S)-1-(naphthalene-1-yl) ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl) ethylamine (I) .Molecular Structure Analysis
The molecular structure of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is represented by the formula C12H13N . It has a molecular weight of 365.83 .Chemical Reactions Analysis
“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .Physical And Chemical Properties Analysis
“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is a solid at room temperature .Scientific Research Applications
Enzyme Kinetics Study
This compound has been used in the study of enzyme kinetics . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes. In enzyme kinetics, the reaction rate is measured and the effects of varying the conditions of the reaction are investigated.
Protein Folding Research
It has also been used in protein folding research . Protein folding is the physical process by which a protein chain acquires its native 3-dimensional structure, a conformation that is usually biologically functional, in an expeditious and reproducible manner.
Synthesis of Various Compounds
This compound has proven invaluable as a reagent for synthesizing various compounds . It can be used in the production of a wide range of chemicals in the laboratory.
Peptide Synthesis
It has been used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. The process of peptide synthesis involves the creation of these chains.
Catalyst for Polymer Synthesis
This compound can act as a catalyst for polymer synthesis . In polymer chemistry, a catalyst is a substance that speeds up the rate of a chemical reaction by reducing the activation energy, but is left unchanged by the reaction.
Investigation of Biological Processes
Its diverse applications range from studying chemical reactions to investigating biological processes. This includes studying the interactions between various biological systems, as well as how these systems function.
Chemical Reaction Studies
This compound is used in studying chemical reactions. This involves observing and understanding how different chemicals react with each other, and what products are formed as a result.
Material Science Research
Given its versatile nature, this compound could potentially be used in material science research. Material science involves the study of the properties of materials, and how those properties can be altered to suit specific needs.
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound remains to be fully elucidated. However, it is hypothesized that it interacts with proteins and other biomolecules, inducing alterations in their structure and function .
- By inhibiting this enzyme, butenafine disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes. This alteration increases membrane permeability and inhibits fungal growth .
Target of Action
Mode of Action
properties
IUPAC Name |
(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJDAVYFCDIDY-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | |
CAS RN |
163831-65-0 |
Source
|
Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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